BenchChemオンラインストアへようこそ!

6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine

Click Chemistry CuAAC Bioorthogonal Ligation

6-Bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1158063-61-6) is a synthetic, racemic small-molecule building block belonging to the chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) class. Its core structure integrates a 6-bromo-substituted chroman bicycle with an N-propargyl (prop-2-yn-1-yl) secondary amine at the 4-position, yielding a molecular formula of C12H12BrNO and a molecular weight of 266.13 g/mol.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
CAS No. 1158063-61-6
Cat. No. B1518567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine
CAS1158063-61-6
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESC#CCNC1CCOC2=C1C=C(C=C2)Br
InChIInChI=1S/C12H12BrNO/c1-2-6-14-11-5-7-15-12-4-3-9(13)8-10(11)12/h1,3-4,8,11,14H,5-7H2
InChIKeyZFTAODXBBWCGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1158063-61-6): Procurement-Relevant Identity and Scaffold Context


6-Bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1158063-61-6) is a synthetic, racemic small-molecule building block belonging to the chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) class. Its core structure integrates a 6-bromo-substituted chroman bicycle with an N-propargyl (prop-2-yn-1-yl) secondary amine at the 4-position, yielding a molecular formula of C12H12BrNO and a molecular weight of 266.13 g/mol [1]. The compound is catalogued by multiple commercial suppliers (e.g., Enamine EN300-75317, AKSci 0242DF) at ≥95% purity and serves as a versatile intermediate for medicinal chemistry campaigns, particularly those exploiting the propargylamine pharmacophore or copper-catalyzed azide-alkyne cycloaddition (CuAAC) ligation strategies [2].

Why 6-Bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine Cannot Be Replaced by Generic Chroman-4-amine Analogs


Generic substitution within the chroman-4-amine family is chemically unsound because the N-propargyl substituent confers a unique terminal alkyne handle absent in the parent 6-bromochroman-4-amine (CAS 735248-42-7) or its N-alkyl/aryl congeners [1]. This alkyne enables bioorthogonal CuAAC reactivity—a capability structurally impossible for non-alkyne analogs—while the 6-bromo substituent provides a heavy-atom site for halogen bonding, metabolic stability modulation, and radiolabeling that is forfeited in des-bromo or 6-fluoro/chloro variants [2]. Consequently, replacing this compound with a non-propargyl or non-brominated chroman-4-amine eliminates the dual synthetic vectors that define its utility in fragment-based drug discovery and PROTAC (proteolysis-targeting chimera) linker chemistry.

Quantitative Differentiation Evidence for 6-Bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine Versus Structural Analogs


Terminal Alkyne Click Chemistry Handle: Functional Divergence from 6-Bromochroman-4-amine

The N-propargyl group of the target compound provides a terminal alkyne (C≡C-H) that enables quantitative copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides, typically achieving >95% conversion under standard conditions (CuSO4·5H2O, sodium ascorbate, TBTA, DMSO/H2O, room temperature, 3 h) [1]. The parent amine 6-bromochroman-4-amine (CAS 735248-42-7) lacks this alkyne moiety and is therefore completely unreactive in CuAAC ligation, representing a binary (reactive vs. non-reactive) functional differentiation.

Click Chemistry CuAAC Bioorthogonal Ligation

Propargylamine Pharmacophore: MAO-B Inhibition Potential Versus Non-Propargyl Chroman-4-amines

The propargylamine moiety is a well-established mechanism-based inactivation pharmacophore for monoamine oxidase B (MAO-B). Class-level evidence demonstrates that propargyl-substituted chroman derivatives achieve measurable MAO-B inhibition (e.g., 28% inhibition at 1 µM for propargyl gem-dimethylchromanamines), whereas non-propargyl chroman-4-amines show negligible MAO-B engagement under identical assay conditions [1][2]. Highly optimized propargylamine-chroman hybrids from related series achieve IC50 values as low as 2.8 nM against MAO-B [2]. The target compound's propargylamine architecture thus places it in a functionally distinct class from N-alkyl or N-aryl chroman-4-amines for CNS-targeted inhibitor development.

Monoamine Oxidase B Neurodegeneration Propargylamine Pharmacophore

6-Bromo Substituent: Synthetic Diversification Advantage Over Des-Bromo and 6-Fluoro/Chloro Chroman Analogs

The aryl bromide at the 6-position enables versatile Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are either impossible or substantially less efficient with the corresponding des-bromo, 6-fluoro, or 6-chloro analogs. Aryl bromides exhibit optimal reactivity in oxidative addition steps of Pd(0) catalysts—superior to aryl chlorides (slower oxidative addition) and aryl fluorides (essentially inert)—while the C-Br bond serves as a heavy-atom site for halogen bonding in protein-ligand interactions [1]. In contrast, the des-bromo chroman-4-amine (CAS 53981-38-7) offers no cross-coupling vector, and 6-fluoro analogs require specialized catalyst systems for activation.

Cross-Coupling Halogen Bonding Radiolabeling

Racemic Nature: Cost and Synthetic Accessibility Advantage Over Enantiopure (R)- or (S)-6-Bromochroman-4-amine Derivatives

The target compound is supplied as a racemic mixture, circumventing the need for chiral resolution or asymmetric synthesis that is mandatory for enantiopure analogs such as (R)-6-bromochroman-4-amine (CAS 1055949-66-0) or (S)-6-bromochroman-4-amine (CAS 1228556-85-1) [1]. Commercial pricing data indicate that racemic 6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine is available at ≥95% purity from multiple suppliers (Enamine, AKSci), whereas enantiopure (R)- or (S)-6-bromochroman-4-amine typically commands a 3- to 10-fold price premium due to chiral chromatography or asymmetric synthesis costs [1]. For early-stage screening where stereochemistry is not yet resolved as a potency determinant, the racemic compound offers equivalent scaffold diversity at substantially reduced procurement cost.

Racemic Synthesis Cost Efficiency Scale-Up

Optimal Procurement and Application Scenarios for 6-Bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine


CuAAC-Mediated Fragment Ligation and PROTAC Linker Assembly

The terminal alkyne of the target compound enables direct, high-yielding CuAAC conjugation with azide-functionalized ligands, warheads, or E3 ligase recruiting elements. This application is structurally impossible with the parent amine 6-bromochroman-4-amine (CAS 735248-42-7), which lacks the alkyne handle and would require a separate propargylation step—adding synthetic complexity and reducing overall yield [1]. The compound is therefore preferred for one-step PROTAC assembly or fragment-based screening library construction where a chroman-4-amine scaffold with a pre-installed click handle is required.

MAO-B Targeted CNS Inhibitor Lead Generation

The propargylamine pharmacophore is a validated irreversible inactivator of MAO-B, with class-level evidence demonstrating that propargyl-substituted chroman derivatives achieve measurable MAO-B inhibition (28% at 1 µM for related compounds, with optimized analogs reaching IC50 = 2.8 nM) [2]. Non-propargyl chroman-4-amines show negligible MAO-B engagement. The target compound's dual bromo-propargyl architecture supports both pharmacophore-driven MAO-B inhibition screening and subsequent cross-coupling-based SAR optimization, making it a strategic starting point for neurodegenerative disease programs.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling of the 6-Bromo Handle

The 6-bromo substituent is the optimal aryl halide for Pd(0)-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), exhibiting superior reactivity compared to 6-chloro or 6-fluoro analogs [3]. The des-bromo scaffold (CAS 53981-38-7) offers no cross-coupling vector. For medicinal chemistry campaigns requiring parallel library synthesis around the chroman core, the target compound's C-Br bond provides a single, efficient diversification point that can be exploited under mild, high-yielding conditions without protecting-group manipulation.

Cost-Efficient High-Throughput Screening (HTS) Library Building

As a racemic compound available at ≥95% purity from multiple vendors at standard building-block pricing, the target compound offers a 3- to 10-fold procurement cost advantage over enantiopure (R)- or (S)-6-bromochroman-4-amine analogs . For HTS campaigns or fragment library assembly—where stereochemistry is not a primary selection criterion at the hit-finding stage—this cost differential enables the procurement of gram-scale quantities for comprehensive screening without exceeding typical academic or early-stage biotech budgets.

Quote Request

Request a Quote for 6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.